molecular formula C6H7NS B144054 1-(1H-Pyrrole-3-yl)ethanethione CAS No. 134161-62-9

1-(1H-Pyrrole-3-yl)ethanethione

Cat. No.: B144054
CAS No.: 134161-62-9
M. Wt: 125.19 g/mol
InChI Key: UOSVINQJQQWHIB-UHFFFAOYSA-N
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Description

1-(1H-Pyrrole-3-yl)ethanethione is a specialized pyrrole derivative offered for research applications. Pyrroles are a quintessential class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry . They are frequently found in compounds exhibiting a diverse range of biological activities, including antipsychotic, anticancer, antibacterial, and antimalarial properties . This particular molecule, featuring an ethanethione functional group attached to the pyrrole core, is primarily of interest as a versatile synthetic intermediate or building block. Researchers can leverage its unique structure and reactivity profile, potentially utilizing the thione group for further cyclization or functionalization to create novel compound libraries for drug discovery programs . The synthesis of complex pyrrole analogs often involves strategic catalytic processes, such as Paal-Knorr condensation or transition-metal-catalyzed cyclizations, to achieve the desired substitution pattern . This product is intended for use in exploring new therapeutic agents and functional materials and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrrol-3-yl)ethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSVINQJQQWHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrrole Scaffold in Heterocyclic Chemistry

The pyrrole (B145914) scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. nih.govbohrium.com Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its profound importance. researchgate.netscitechnol.com Pyrrole derivatives are integral to many biologically active compounds and serve as promising frameworks for the development of new therapeutic agents. researchgate.net

The pyrrole ring is a key component in numerous commercially available drugs and is also found in various industries, including agriculture and materials science. scitechnol.com The unique electronic properties of the pyrrole ring, characterized by its electron-rich nature, make it highly reactive towards electrophilic substitution, primarily at the C2 position. pharmaguideline.comonlineorganicchemistrytutor.com This reactivity allows for extensive functionalization, enabling the synthesis of a diverse library of pyrrole-based compounds with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govbohrium.comresearchgate.net

Table 1: Selected Biologically Active Pyrrole-Containing Compounds

CompoundBiological Activity
AtorvastatinHMG-CoA reductase inhibitor (lowers cholesterol)
SunitinibReceptor tyrosine kinase inhibitor (anticancer)
KetorolacNon-steroidal anti-inflammatory drug (NSAID)
TolmetinNon-steroidal anti-inflammatory drug (NSAID)
PyrrolnitrinAntifungal agent

Role of Thiocarbonyl Moieties in Organic Synthesis

The thiocarbonyl group (C=S) is the sulfur analog of the more common carbonyl group (C=O). caltech.edu While thioaldehydes and many thioketones can be highly reactive and prone to oligomerization, they are valuable intermediates in organic synthesis. caltech.edu The transformation of a carbonyl into a thiocarbonyl group is a fundamental reaction, often accomplished using reagents like Lawesson's reagent. researchgate.net

Key characteristics of the thiocarbonyl group include a lower C=S bond dissociation energy compared to the C=O bond, making it more susceptible to certain reactions. caltech.edu The sulfur atom's larger size and higher polarizability also influence its reactivity. caltech.edu Thiocarbonyl compounds are known to participate in a variety of reactions, including:

Thia-Diels-Alder Reactions: The thiocarbonyl group can act as a dienophile, leading to the formation of six-membered sulfur-containing heterocycles. researchgate.net

Radical Reactions: The C=S bond is susceptible to radical addition, a principle that is fundamental to processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org

Rearrangements: Thiocarbonyl compounds can undergo bohrium.combohrium.com-sigmatropic rearrangements, such as the thio-Claisen rearrangement. caltech.edu

The synthesis of molecules containing thiocarbonyl groups is crucial for their application in creating carbon-centered radicals and for their use in various synthetic transformations. libretexts.org

Table 2: Comparison of Carbonyl and Thiocarbonyl Groups

PropertyCarbonyl (C=O)Thiocarbonyl (C=S)
Bond Dissociation Energy~162 kcal/mol~115 kcal/mol
PolarityMore polarLess polar
ReactivityProne to nucleophilic attack at carbonProne to homolytic cleavage and orbital-controlled attack at sulfur
IR Stretching Frequency~1650-1850 cm⁻¹~1100-1300 cm⁻¹

Interdisciplinary Research Relevance of Pyrrole Thione Hybrid Structures

Strategies for Pyrrole Ring Construction

The assembly of the pyrrole nucleus is a well-explored area of organic synthesis, with a variety of methods available, ranging from classical name reactions to modern catalytic protocols.

Classical Cycloaddition and Condensation Reactions

Traditional methods for pyrrole synthesis rely on the condensation of dicarbonyl compounds with amines or the cycloaddition of specific precursors. These methods, while foundational, often require harsh conditions but are effective for creating a wide array of substituted pyrroles.

Paal-Knorr Synthesis: This is one of the most common methods for synthesizing substituted pyrroles. santiago-lab.com It involves the condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). santiago-lab.comyoutube.com The reaction is typically catalyzed by an acid. youtube.com

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). santiago-lab.comwikipedia.org The reaction yields pyrroles with substituents at the 2 and 3 positions. wikipedia.org

Hantzsch Pyrrole Synthesis: In this reaction, an α-haloketone reacts with a β-ketoester in the presence of ammonia or a primary amine. santiago-lab.comwikipedia.org This method is particularly useful for preparing 2,3-dicarbonylated pyrroles. wikipedia.org

Barton-Zard Synthesis: This pathway involves the reaction of an isocyanoacetate with a nitroalkene, which undergoes a 1,4-addition followed by cyclization and elimination of the nitro group to form the pyrrole ring. santiago-lab.com

Van Leusen Reaction: This [3+2] cycloaddition reaction utilizes tosylmethyl isocyanide (TosMIC) which reacts with an enone in the presence of a base to form the pyrrole ring. nih.gov

Table 1: Overview of Classical Pyrrole Synthesis Reactions

Reaction Name Reactants Key Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine/Ammonia Forms substituted pyrroles; often acid-catalyzed. santiago-lab.comyoutube.com
Knorr Pyrrole Synthesis α-Amino ketone, Activated methylene compound Yields 2,3-disubstituted pyrroles. santiago-lab.comwikipedia.org
Hantzsch Pyrrole Synthesis α-Haloketone, β-Ketoester, Amine/Ammonia Effective for synthesizing polysubstituted pyrroles. santiago-lab.comwikipedia.org
Barton-Zard Synthesis Isocyanoacetate, Nitroalkene Involves addition, cyclization, and elimination steps. santiago-lab.com
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC), Enone A versatile [3+2] cycloaddition method. nih.gov

Modern Multicomponent Approaches for Pyrrole Core Formation

Multicomponent reactions (MCRs) have gained prominence as they offer significant advantages, including operational simplicity, reduced reaction times, and high atom economy. arkat-usa.org These reactions combine three or more starting materials in a single step to construct complex molecules like pyrroles. arkat-usa.orgsigmaaldrich.com Various MCRs have been developed that lead to highly substituted pyrrole derivatives, often proceeding through tandem reaction sequences. sigmaaldrich.comnih.gov For instance, a three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water can yield polysubstituted pyrroles without a catalyst. nih.gov Another strategy involves the thiazolium-catalyzed reaction of (hetero)aryl-substituted acid chlorides with N-Boc-protected propargylamine (B41283) to produce ynones, which are then converted in a one-pot fashion to substituted pyrroles. sigmaaldrich.com

Catalytic Methods for Pyrrole Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis has revolutionized pyrrole synthesis, enabling milder reaction conditions and providing access to a broader range of functionalized products.

Transition Metal Catalysis: A variety of transition metals, including rhodium, zinc, iridium, palladium, and gold, have been employed to catalyze pyrrole formation.

Rhodium and Zinc Catalysis: Dienyl azides can be converted into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalysts like zinc iodide (ZnI₂) or rhodium perfluorobutyrate (Rh₂(O₂CC₃F₇)₄). tib.eu

Iridium Catalysis: A sustainable approach involves the iridium-catalyzed deoxygenative linking of secondary alcohols and amino alcohols, eliminating hydrogen gas in the process. nih.gov

Palladium Catalysis: Palladium catalysts can be used in the monoallylation of amines with allylic alcohols, followed by ring-closing metathesis and aromatization to yield 2-substituted pyrroles. chemicalbook.com

Gold Catalysis: Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides an efficient route to substituted pyrroles. chemicalbook.com

Titanium Catalysis: A multicomponent, titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes allows for the synthesis of penta- and trisubstituted pyrroles. daneshyari.com

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for pyrrole synthesis, aligning with green chemistry principles. organic-chemistry.org Chiral phosphoric acids, for example, can catalyze the atroposelective Paal-Knorr reaction between 1,4-diketones and amines. rsc.org Urea, in combination with choline (B1196258) chloride, has been used as an effective organocatalyst system for the Paal-Knorr cycloaddition by activating the carbonyl group through hydrogen bonding. rsc.org

Table 2: Examples of Catalytic Methods for Pyrrole Synthesis

Catalyst Type Catalyst Example Reactants Key Advantages
Transition Metal Zinc Iodide (ZnI₂) Dienyl azides Mild, room temperature reaction. tib.eu
Transition Metal Iridium Complex Secondary alcohols, Amino alcohols Sustainable, releases H₂ gas as byproduct. nih.gov
Transition Metal Gold Chloride (AuCl) α-Amino ketones, Alkynes High regioselectivity and functional group tolerance. chemicalbook.com
Organocatalyst Chiral Phosphoric Acid 1,4-Diketones, Amines Enables enantioselective synthesis. rsc.org
Organocatalyst Urea / Choline Chloride 1,4-Diones, Amines Environmentally friendly protocol. rsc.org

Sustainable and Green Chemistry Protocols in Pyrrole Synthesis

The principles of green chemistry are increasingly being applied to pyrrole synthesis to minimize environmental impact. This includes the use of water as a solvent, employing microwave or ultrasound irradiation to accelerate reactions, and developing solvent-free reaction conditions. youtube.com For example, an eco-friendly version of the Paal-Knorr reaction uses sodium dodecyl sulfate (B86663) (SDS) in water at room temperature. arkat-usa.org Photocatalytic and electrochemical methods are also emerging as sustainable strategies for constructing the pyrrole ring from various nitrogen-containing precursors.

Introduction and Functionalization of the Ethanethione Moiety

To synthesize this compound, a precursor such as 3-acetylpyrrole (B85711) is required. The synthesis of 3-acetylpyrrole itself can be achieved through various methods, including the Friedel-Crafts acylation of pyrrole. Once the acetyl group is in place at the 3-position of the pyrrole ring, the key transformation is the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S).

Formation of the Thiocarbonyl Group

The most direct and widely used method for converting a ketone to a thioketone is through a thionation reaction.

Lawesson's Reagent: This organosulfur compound is the premier reagent for the thionation of carbonyl compounds, including ketones, esters, and amides. arkat-usa.org It effectively converts the carbonyl group of a precursor like 3-acetylpyrrole into the desired ethanethione moiety. The reaction is typically performed by heating the ketone with Lawesson's reagent in an anhydrous, nonpolar solvent such as toluene (B28343) or xylene. youtube.com

The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. youtube.comarkat-usa.org This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring. Subsequent cycloelimination, driven by the formation of a stable phosphorus-oxygen double bond, yields the final thioketone product. This method is known for its efficiency and tolerance of various functional groups, making it suitable for complex heterocyclic substrates. Studies on the thionation of pyrrole carboxylates have demonstrated the utility of Lawesson's reagent with pyrrolic systems.

Regioselective Functionalization at the Pyrrole 3-Position

The precise installation of functional groups at the 3-position of the pyrrole ring is a cornerstone for the synthesis of this compound. The inherent electronic properties of the pyrrole ring typically favor electrophilic substitution at the 2-position. Therefore, achieving regioselectivity at the C3-position requires specialized strategies. One effective approach involves the use of N-protecting groups that can direct metallation or electrophilic attack to the desired position.

Another powerful method is the [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and various electron-deficient alkenes. nih.gov This method provides a direct route to 3,4-disubstituted pyrroles. For instance, the reaction of TosMIC with methyl 3-arylacrylate esters yields 4-aryl-3-(methoxycarbonyl)-pyrroles, which can then be further manipulated. nih.gov

A controllable synthesis of 3-thiolated pyrroles has been achieved through the thiolation/cyclization of homopropargylic tosylamides. rsc.org This method allows for the selective synthesis of either 3-thiolated pyrroles or the corresponding pyrrolines simply by changing the solvent. rsc.org Such 3-thiolated pyrroles are versatile intermediates that can be used to construct more complex sulfur-containing molecules. rsc.org

Furthermore, transition metal-catalyzed reactions have been developed for the regioselective functionalization of pyrrole derivatives. Ruthenium(II) catalysts, for example, have been used in the annulation of N-methylpyrrole-2-carboxylic acid with alkynes to produce pyrrole-fused isocoumarins, demonstrating control over the reaction site. ias.ac.in

Table 1: Examples of Regioselective Synthesis of 3-Substituted Pyrroles

Reaction Type Reactants Product Key Feature Reference
[3+2] Cycloaddition Tosylmethyl isocyanide (TosMIC) + Methyl 3-arylacrylate 4-Aryl-3-(methoxycarbonyl)-pyrrole Direct formation of 3-substituted pyrrole nih.gov
Thiolation/Cyclization Homopropargylic tosylamides 3-Thiolated pyrrole Solvent-controlled selective synthesis rsc.org
Ru(II)-Catalyzed Annulation N-methylpyrrole-2-carboxylic acid + Diphenylacetylene Pyrrole-fused isocoumarin High regioselectivity in C-H functionalization ias.ac.in

Strategies for Carbon-Sulfur Bond Formation in Thioethers

The creation of carbon-sulfur (C-S) bonds is a fundamental process in the synthesis of sulfur-containing compounds, including thioethers, which are analogues of the target thioamide. Traditional methods often rely on the cross-coupling of aryl halides with thiols, a reaction pioneered by Migita. nih.gov Modern advancements have introduced more versatile and robust catalytic systems.

A significant recent strategy involves the transition-metal-catalyzed decarbonylation of thioesters. nih.gov This approach allows for the use of widely available carboxylic acids as starting materials, offering an alternative to aryl halides. Nickel and Palladium catalysts have proven effective in promoting this transformation, which demonstrates broad substrate scope and excellent functional group tolerance. nih.gov For example, a nickel-catalyzed decarbonylative process can effectively install fluoroalkylthio (-SRF) groups onto aromatic rings. nih.gov

The Williamson ether synthesis, a classic method, has a direct analogue in sulfur chemistry for producing thioethers. masterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of a thiol to form a thiolate, which then acts as a potent nucleophile, attacking an alkyl halide to form the thioether. masterorganicchemistry.com

Table 2: Selected Methods for Thioether Synthesis

Method Catalyst/Reagents Substrates Key Advantage Reference
Decarbonylative Thiolation Ni(cod)2/dppf Aryl thioesters Utilizes carboxylic acids as precursors nih.gov
Aryl Exchange Ni-catalyst Aromatic esters + 2-Pyridyl sulfides Novel disconnection from aryl halides nih.gov
Williamson-type Synthesis Base (e.g., NaH) + Alkyl Halide Thiol Well-established, strong nucleophile masterorganicchemistry.comyoutube.com

Stereoselective and Chemoenzymatic Syntheses of Chiral Analogues

The development of stereoselective methods to produce chiral analogues of pyrrole-containing compounds is of significant interest due to their potential biological activities. rsc.orgnih.gov Asymmetric synthesis strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the catalytic asymmetric construction of N-N atropisomeric biaryls, including indole-pyrrole structures, has been achieved through palladium-catalyzed C-H activation of pyrroles, yielding products with high enantioselectivities. researchgate.net

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to creating optically active molecules. mdpi.com Enzymes, such as lipases, reductases, and transferases, can catalyze reactions with high enantio- and regioselectivity under mild conditions. mdpi.comrsc.org A key strategy is the kinetic resolution of a racemic intermediate. For example, a lipase-catalyzed kinetic resolution of a racemic alcohol was the key step in the asymmetric synthesis of a novel ethereal analogue of iso-moramide. mdpi.com This involved an enantioselective transesterification using an irreversible acyl donor. mdpi.com

Similarly, chemoenzymatic approaches have been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org These methods can involve one-pot cascade reactions using multiple enzymes, such as an ene reductase (ERED) and an imine reductase (IRED), to generate chiral amines with excellent enantiomeric excess. rsc.org Such strategies could be adapted for the synthesis of chiral precursors to this compound analogues.

Table 3: Examples of Asymmetric Synthesis of Chiral Pyrrole-Related Structures

Method Catalyst/Enzyme Transformation Stereoselectivity Reference
Pd-Catalyzed C-H Activation Palladium / Chiral Ligand Synthesis of N-N Atropisomeric Indole-Pyrroles High enantioselectivity researchgate.net
Lipase-Catalyzed Resolution Chirazyme L-2 Kinetic resolution of 1-(morpholin-4-yl)propan-2-ol >99% ee mdpi.com
Bienzymatic Cascade Ene Reductase / Imine Reductase Asymmetric reduction of α,β-unsaturated aldehydes 97 to >99% ee rsc.org

Flow Chemistry and Continuous Synthesis Approaches for Scalability

For the large-scale production of this compound and its analogues, flow chemistry and continuous synthesis offer significant advantages over traditional batch processing. These techniques allow for enhanced control over reaction parameters, improved safety, and higher throughput. syrris.comnih.gov

The synthesis of substituted pyrroles has been successfully translated to continuous flow systems. The Hantzsch pyrrole synthesis, a classic method, has been adapted to a one-step continuous flow process in a microreactor to produce pyrrole-3-carboxylic acids and their corresponding amides. syrris.comacs.orgresearchgate.net This approach utilizes the in-situ generation and reaction of intermediates, streamlining the synthetic sequence. syrris.com For example, a flow process for a Hantzsch reaction was scaled to produce 850 mg of a pyrrole derivative in just 2.5 hours. syrris.com Another flow method for pyrrole synthesis was scaled up to a production rate of 55.8 g per hour using a glass microstructured reactor. acs.org

Continuous flow processes have also been developed for the synthesis of thioamides. nih.gov A strategy for preparing α-thio-β-chloroacrylamides involved converting the batch synthesis of α-chloroamide and α-thioamide precursors into scalable flow platforms. nih.gov These continuous methods are particularly beneficial for multistep syntheses, enabling the generation of compound libraries with high purity and minimal waste. syrris.com

Table 4: Flow Chemistry Approaches for Pyrrole Synthesis

Reaction Key Features Throughput/Scale Advantage Reference
Hantzsch Pyrrole Synthesis One-step, in-situ hydrolysis in microreactor 850 mg in 2.5 h Rapid synthesis of functionalized pyrroles syrris.com
Paal-Knorr Pyrrole Synthesis Optimized in microreactors, scaled in glass flow reactor 55.8 g per hour High throughput and yield acs.orguc.pt
Thioamide Synthesis Cascade reaction in continuous flow Multi-gram scale Enhanced control and scalability nih.gov

Electrophilic and Nucleophilic Substitution Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. In unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. However, the presence of the 3-ethanethione substituent significantly influences the regioselectivity of these reactions. The thiocarbonyl group, analogous to a carbonyl group, is electron-withdrawing. This deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles to specific positions. For 3-acylpyrroles, which are structurally similar, electrophilic substitution such as Friedel-Crafts isopropylation and bromination have been shown to occur almost exclusively at the 5-position. It is therefore anticipated that this compound would exhibit similar regioselectivity.

Nucleophilic aromatic substitution on the pyrrole ring is generally challenging due to the ring's inherent electron-rich nature. epa.govnih.gov Such reactions are typically only feasible when the ring is activated by potent electron-withdrawing groups. epa.gov The presence of groups like a nitro substituent can facilitate nucleophilic substitution by stabilizing the intermediate negative charge. epa.gov While the ethanethione group is electron-withdrawing, it is not as powerful as a nitro group. Consequently, direct bimolecular nucleophilic substitution on the pyrrole ring of this compound is expected to be difficult under standard conditions. However, intramolecular nucleophilic displacements may be more favorable due to entropic factors.

Reactions Involving the Thiocarbonyl Group (C=S)

The thiocarbonyl group is a highly reactive functional group, exhibiting a distinct chemical behavior compared to its carbonyl analogue. This is attributed to the lower C=S bond dissociation energy and the higher polarizability of sulfur. rsc.org

Cycloaddition Reactions of the C=S Bond

The C=S double bond in this compound can participate in various cycloaddition reactions. Thioketones are known to act as dienophiles in Diels-Alder reactions. For instance, a diastereoselective thio-Diels-Alder reaction has been reported between an unsaturated amino thioketone and 1H-pyrrole-2,5-dione, leading to tetrahydrothiopyrans. mdpi.com It is plausible that this compound could react with suitable dienes to form six-membered heterocyclic rings.

Furthermore, the thiocarbonyl group can undergo [3+2] cycloaddition reactions. For example, reactions of thioketones with diazo compounds can generate thiocarbonyl ylides as reactive intermediates, which can then be trapped by dipolarophiles to yield five-membered sulfur-containing heterocycles.

Oxidative Transformations of the Thiocarbonyl Moiety

The sulfur atom of the thiocarbonyl group is susceptible to oxidation. The oxidation of heterocyclic thiones with reagents like hydrogen peroxide in acetic acid can lead to different products depending on the structure of the heterocycle. epa.govnih.govnih.gov In some cases, the thione is converted to the corresponding ketone ("oxo" compound). epa.govnih.govnih.gov In other systems, particularly those containing a trivalent nitrogen atom, the reaction can lead to the formation of a heteroaromatic cation with the elimination of the sulfur atom. epa.govnih.govnih.gov Given the presence of the pyrrole nitrogen, the oxidation of this compound could potentially lead to either the corresponding 1-(1H-pyrrol-3-yl)ethanone or other rearranged or cationic species. The outcome is likely influenced by the specific oxidizing agent and reaction conditions. Electrochemical methods have also been employed for the desulfurization of heterocyclic thiones, offering a greener alternative to chemical oxidants. researchgate.netresearchgate.net

Radical Reactions and Mechanistic Pathways

The thiocarbonyl group can participate in radical reactions. Thiyl radicals (RS•), which can be generated from thiols, are known to add to C=C and C≡C bonds in thiol-ene and thiol-yne reactions. mdpi.com The C=S bond itself can react with radicals. The prevalent mechanism involves a reversible addition of a radical to the sulfur atom, forming a stabilized radical intermediate. This intermediate can then undergo further reactions, such as β-scission. In the context of this compound, radical-mediated reactions could be initiated at the thiocarbonyl sulfur, potentially leading to a variety of addition or fragmentation products depending on the nature of the radical species and the reaction conditions.

Intramolecular Cyclizations and Rearrangements

The presence of both a pyrrole ring and a reactive ethanethione side chain in this compound creates opportunities for intramolecular reactions. Intramolecular cyclizations are often favored entropically. For N-substituted pyrroles with appropriate side chains, various base-promoted or metal-catalyzed intramolecular cyclizations have been reported, leading to the formation of fused heterocyclic systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. nih.gov Similarly, radical-mediated intramolecular cyclizations of pyrrole derivatives are also known. rsc.org

Influence of Substituent Effects on Reactivity Profiles

Substituents on the pyrrole ring or on the ethanethione group can significantly modulate the reactivity of this compound.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

Substituent PositionType of SubstituentPredicted Effect on Reactivity
Pyrrole Nitrogen (N1)Electron-donating group (e.g., alkyl)Increases the electron density of the pyrrole ring, enhancing its reactivity towards electrophiles. May also influence the nucleophilicity of the thiocarbonyl sulfur.
Pyrrole Nitrogen (N1)Electron-withdrawing group (e.g., phenylsulfonyl)Decreases the electron density of the pyrrole ring, deactivating it towards electrophilic substitution and potentially altering the regioselectivity. Can facilitate nucleophilic attack on the ring.
Pyrrole Ring (C2, C4, C5)Electron-donating group (e.g., methyl)Increases the electron density of the ring, activating it towards electrophilic substitution. The position of the substituent will direct incoming electrophiles.
Pyrrole Ring (C2, C4, C5)Electron-withdrawing group (e.g., nitro)Decreases the electron density of the ring, deactivating it towards electrophilic substitution and activating it for nucleophilic substitution.
Ethanethione Methyl GroupSubstitution with other groupsCan influence the steric accessibility and electronic properties of the thiocarbonyl group, thereby affecting its reactivity in cycloadditions, oxidations, and radical reactions.

Theoretical studies on C3-substituted pyrroles have shown that the nature of the substituent at this position has a substantial impact on the electronic properties of the ring. The ethanethione group, being electron-withdrawing, will lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted pyrrole. This affects both the susceptibility of the molecule to electrophilic and nucleophilic attack and its behavior in pericyclic reactions.

Reaction Kinetics and Thermodynamic Considerations

The formation of this compound from its corresponding ketone, 1-(1H-Pyrrole-3-yl)ethanone, and a thionating agent is a key reaction to consider. The kinetics and thermodynamics of this type of transformation have been studied for various carbonyl compounds, providing insights into the expected behavior of the pyrrole-substituted analogue.

Thionation Reaction Kinetics:

The conversion of a ketone to a thioketone, such as with Lawesson's reagent, is not a simple, single-step reaction. Computational studies on the thionation of various carbonyl compounds, including ketones, aldehydes, esters, and amides, have elucidated a multi-step mechanism. acs.orgacs.orgresearchgate.net The reaction generally proceeds through the dissociation of the dimeric thionating agent, followed by a cycloaddition to the carbonyl group and a subsequent cycloreversion to yield the thiocarbonyl product. acs.orgacs.orgresearchgate.net

For the thionation of ketones with reagents like Lawesson's reagent, the process can be summarized as follows:

Dissociation of the Thionating Agent: Dimeric reagents, such as Lawesson's reagent, are proposed to first dissociate into reactive monomers. acs.orgacs.orgresearchgate.net

Cycloaddition: The monomeric thionating agent then undergoes a concerted cycloaddition with the carbonyl group of the ketone to form a four-membered oxathiaphosphetane intermediate. acs.orgacs.orgresearchgate.net

Cycloreversion: This intermediate then undergoes cycloreversion, which is often the rate-limiting step, to form the thioketone and a phosphorus-oxygen byproduct. acs.org

The reactivity in thionation reactions is influenced by both steric and electronic effects of the substituents on the carbonyl compound. acs.orgacs.org While amides are generally found to be the most reactive towards thionation, followed by esters, aldehydes, and then ketones, the specific substitution on the pyrrole ring and the acetyl group would influence the reaction rate. acs.orgacs.org

Thermodynamic Considerations:

The thionation of a carbonyl group is a transformation that involves the replacement of a strong carbon-oxygen double bond with a weaker carbon-sulfur double bond. The driving force for the reaction is often the formation of a very stable phosphorus-oxygen bond in the byproduct. acs.org

The aromaticity of the pyrrole ring is a significant factor in its thermodynamic stability and reactivity. Pyrrole has a resonance energy that contributes to its stability, and this aromatic character influences the reactivity of its side chains. Due to its aromatic nature, pyrrole is less reactive than typical alkenes and does not readily undergo reactions like Diels-Alder cycloadditions. wikipedia.org However, the pyrrole ring is susceptible to electrophilic substitution, and under acidic conditions, it can be prone to polymerization. wikipedia.orgresearchgate.net This inherent reactivity of the pyrrole nucleus must be considered in any kinetic or thermodynamic analysis of its derivatives.

The following table summarizes common reagents used for the thionation of ketones, a key reaction pathway relevant to the synthesis of this compound.

Thionating AgentTypical Reaction ConditionsReference
Lawesson's ReagentToluene or CH2Cl2, reflux nih.gov
Phosphorus Pentasulfide (P4S10)Acetonitrile (B52724), reflux (often with Al2O3) researchgate.net
P4S10/Hexamethyldisiloxane (HMDO)1,2-dichlorobenzene, microwave irradiation nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 1h Pyrrole 3 Yl Ethanethione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 1-(1H-Pyrrole-3-yl)ethanethione. The spectrum would be expected to show distinct signals for the N-H proton, the three aromatic protons on the pyrrole (B145914) ring, and the three protons of the methyl group.

Pyrrole Ring Protons: The protons at the C2, C4, and C5 positions of the pyrrole ring are in distinct chemical environments and would appear as separate signals. researchgate.net Their chemical shifts are influenced by the electron-withdrawing nature of the thioacetyl group. Typically, pyrrole protons resonate in the aromatic region, approximately between 6.0 and 8.0 ppm. libretexts.org The proton at C2, being adjacent to the nitrogen and in an alpha position, would likely appear at the lowest field, followed by the C5 and C4 protons.

N-H Proton: The proton attached to the nitrogen atom would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature.

Methyl Protons: The three protons of the ethanethione methyl group (-C(S)CH₃) would appear as a sharp singlet, as they are equivalent and not coupled to other protons. The chemical shift would be expected in the aliphatic region, likely deshielded compared to a standard acetyl group due to the influence of the sulfur atom.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

A proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, confirming the carbon skeleton. For this compound, six distinct carbon signals would be anticipated.

Pyrrole Ring Carbons: The four carbons of the pyrrole ring (C2, C3, C4, C5) would show signals in the aromatic region of the spectrum (typically 100-140 ppm). The C3 carbon, being directly attached to the electron-withdrawing thioacetyl group, would be significantly deshielded.

Thiocarbonyl Carbon: The most downfield signal in the spectrum would be that of the thiocarbonyl carbon (C=S). Thiocarbonyl carbons are known to be highly deshielded and can have chemical shifts exceeding 200 ppm, a characteristic feature that distinguishes them from carbonyl carbons (C=O) which typically resonate between 170-220 ppm. libretexts.orgstackexchange.com

Methyl Carbon: The methyl carbon of the ethanethione group would appear at the highest field (most shielded) in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on the pyrrole ring, helping to definitively assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each proton signal to its corresponding carbon signal (e.g., linking the C2-H proton signal to the C2 carbon signal).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight and gain insights into the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate a unique elemental composition. For this compound (C₆H₇NS), HRMS would be used to confirm this exact molecular formula, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern of this compound would be analyzed to understand how the molecule breaks apart. Expected fragmentation pathways could include the loss of the methyl group, the cleavage of the C-C bond between the pyrrole ring and the thioacetyl group, and fragmentation of the pyrrole ring itself. The study of these pathways provides corroborating evidence for the proposed structure.

Ionization Techniques (e.g., ESI, APCI) for Organosulfur Compounds

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds. The choice of ionization technique is critical and depends on the analyte's properties such as polarity, thermal stability, and molecular weight. For organosulfur compounds like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are principal methods.

Electrospray Ionization (ESI) is a soft ionization technique that transforms ions from a solution into the gas phase. metwarebio.com It is particularly well-suited for polar to ionic compounds and is less likely to cause fragmentation of thermally labile molecules. youtube.com Given the presence of the polar pyrrole ring and the thioamide group, this compound is expected to be amenable to ESI. The process involves creating charged droplets from a solution of the analyte, which then shrink through solvent evaporation, leading to the formation of gas-phase analyte ions, typically protonated molecules [M+H]⁺ in positive ion mode. waters.com

Atmospheric Pressure Chemical Ionization (APCI) is another common technique that is ideal for semi-volatile and thermally stable compounds of low to medium polarity. metwarebio.comyoutube.com The process begins with the nebulization and vaporization of the sample in a heated chamber. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase chemical reactions. metwarebio.comwaters.com If this compound possesses sufficient volatility and thermal stability, APCI can be an effective ionization method. APCI is often considered for compounds that are not polar enough for efficient ESI analysis. youtube.com A key advantage of APCI is that it is generally less susceptible to ion suppression effects from the sample matrix compared to ESI. upce.cz

The selection between ESI and APCI would be based on the specific properties of this compound. A comparative analysis using both techniques is often performed to determine the optimal method for sensitivity and ion generation.

Technique Principle Applicability to this compound Typical Ions Formed
ESI Ions are generated from charged droplets of a solution. waters.comSuitable due to the expected polarity of the pyrrole and thioamide moieties. Ideal if the compound has limited thermal stability. youtube.com[M+H]⁺, [M+Na]⁺, [M-H]⁻
APCI Gas-phase ionization is initiated by a corona discharge on solvent molecules. metwarebio.comSuitable if the compound is sufficiently volatile and thermally stable. Good for less polar analytes. youtube.com[M+H]⁺, [M]⁺•

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a unique molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net It is exceptionally useful for identifying the functional groups present in a structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. For this compound, the IR spectrum would be a composite of the characteristic absorptions from the pyrrole ring and the ethanethione group.

Pyrrole Ring Vibrations : The pyrrole moiety exhibits several characteristic bands. The N-H stretching vibration typically appears as a broad band in the 3200-3500 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring are expected around 3100 cm⁻¹. The C=C and C-C ring stretching vibrations usually occur in the 1400-1600 cm⁻¹ range. researchgate.net

Ethanethione Group Vibrations : The thioamide group (-C(S)-NH-) has a characteristic vibrational pattern. capes.gov.broptica.org The C=S stretching vibration is a key marker, though its position can vary significantly (typically 850-1250 cm⁻¹) and it often couples with other vibrations. The C-N stretching vibration is expected in the 1280-1350 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive, but for most molecules, they provide complementary information. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Pyrrole Ring Vibrations : The symmetric breathing vibrations of the pyrrole ring are often strong in the Raman spectrum.

Ethanethione Group Vibrations : Thioamides are known to produce characteristic patterns in Raman spectra. capes.gov.broptica.org The C=S bond, being polarizable, often gives rise to a strong Raman signal. Studies on related thioamide compounds have identified low-energy bending vibrations of the thioamide group in their Raman spectra. nih.govpsu.edu

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Pyrrole N-HStretching3200 - 3500 (Broad) researchgate.netWeak
Pyrrole C-HStretching~3100Strong
Pyrrole RingC=C & C-N Stretching1400 - 1600 researchgate.net1400 - 1600
Thioamide C=SStretching850 - 1250Strong, 850 - 1250
Thioamide C-NStretching1280 - 1350Moderate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural information.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. For instance, it would confirm the geometry of the pyrrole ring and the ethanethione substituent. researchgate.net Key parameters such as the C=S and C-N bond lengths within the thioamide moiety, and the C-C bond connecting it to the pyrrole ring, would be accurately measured. acs.org

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., involving the pyrrole N-H proton) and π-π stacking between the aromatic pyrrole rings. acs.orgdntb.gov.ua This information is crucial for understanding the solid-state properties of the compound. Studies on other pyrrole derivatives have detailed how factors like steric repulsion can lead to twisting of molecular fragments, a feature that would be clearly elucidated by crystallographic analysis. mdpi.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds. nih.gov Assuming this compound meets these criteria, GC-MS would be an excellent tool for assessing its purity.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then separated as they travel through a capillary column, carried by an inert gas like helium. mdpi.com The choice of column is critical; for organosulfur compounds, columns like DB-Wax or DB-5ms are often used. mdpi.commdpi.comfrontiersin.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase. iwaponline.com

As each component elutes from the column, it enters the mass spectrometer's ion source, which is typically operated in electron ionization (EI) mode at 70 eV. mdpi.com The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound by comparison to spectral libraries or by interpretation. The retention time from the GC provides an additional layer of identification. This method can effectively separate and identify volatile impurities, even at very low concentrations. frontiersin.org

Parameter Typical Setting Purpose
GC Column DB-Wax or DB-5ms (e.g., 30 m x 0.25 mm I.D.) mdpi.commdpi.comSeparates volatile compounds based on polarity and boiling point.
Carrier Gas Helium mdpi.comTransports the analyte through the column.
Oven Program Temperature ramp (e.g., 40°C to 280°C) mdpi.comEnsures separation of compounds with different volatilities.
MS Ionization Electron Ionization (EI) at 70 eV mdpi.comFragments the molecule to produce a characteristic mass spectrum.
MS Detector Mass scan (e.g., m/z 30-400 amu) mdpi.comDetects the mass-to-charge ratio of the fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) for Non-Volatile Species

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical tool for the separation, identification, and quantification of non-volatile and thermally labile compounds. walshmedicalmedia.com For this compound, which is expected to be a non-volatile species, LC-MS, and particularly its high-resolution variant (LC-HRMS), offers significant advantages in its analysis.

The separation of this compound from potential isomers, precursors, and degradation products can be effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). walshmedicalmedia.comnih.gov The choice of stationary phase is critical for achieving optimal separation. A C18 column is a common and effective choice for the separation of many organic molecules, including pyrrole derivatives. nih.govnih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, can be optimized to achieve the desired retention and resolution. sielc.comnih.gov For mass spectrometry compatibility, volatile buffers such as formic acid or ammonium (B1175870) formate (B1220265) are preferred. sielc.comnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. nih.gov This is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, as it typically produces a prominent protonated molecule [M+H]⁺, minimizing initial fragmentation and providing clear molecular weight information. nih.govijsdr.org

Table 1: Hypothetical LC-MS/HRMS Parameters for the Analysis of this compound

ParameterValue/ConditionRationale
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 2.6 µmProvides good retention and resolution for pyrrole derivatives. nih.gov
Mobile Phase A0.1% Formic Acid in WaterVolatile buffer compatible with MS detection. sielc.com
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography. sielc.com
Gradient5% to 95% B over 10 minutesAllows for the elution of compounds with a range of polarities.
Flow Rate0.4 mL/minStandard flow rate for analytical LC-MS.
Injection Volume5 µLTypical injection volume for analytical purposes.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive ModeSuitable for nitrogen-containing heterocyclic compounds. nih.gov
Capillary Voltage3.5 kVTypical voltage for efficient ionization.
Cone Voltage30 VCan be optimized to control in-source fragmentation.
Source Temperature120 °CEnsures efficient desolvation.
Desolvation Temperature350 °CRemoves solvent from the ionized droplets.
Mass AnalyzerTime-of-Flight (TOF) or OrbitrapProvides high mass accuracy and resolution. nih.gov
Scan Rangem/z 50-500Covers the expected mass of the target compound and its fragments.
Data AcquisitionFull Scan MS and Data-Dependent MS/MSAllows for both identification and structural elucidation.

This table presents a hypothetical set of parameters based on the analysis of similar compounds. Actual parameters would require optimization.

Hyphenated Techniques for Comprehensive Profiling

To achieve a truly comprehensive profile of this compound, especially within complex matrices or as part of a synthetic reaction mixture, the use of hyphenated techniques beyond standard LC-MS is invaluable. researchgate.netresearchgate.net These techniques combine multiple analytical methodologies to provide orthogonal information, leading to a more complete characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is ideal for non-volatile compounds, GC-MS can be employed for the analysis of any volatile impurities or byproducts that may be present. ijsdr.org For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): The online coupling of LC with NMR spectroscopy provides unambiguous structural information for the separated components. ijsdr.org This is particularly useful for the definitive identification of isomers, which may have identical mass spectra. While less sensitive than MS, LC-NMR can provide detailed insights into the proton and carbon framework of the molecule.

Tandem Mass Spectrometry (MS/MS): As an extension of LC-MS, LC-MS/MS involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and to differentiate it from isomers. The fragmentation pathways of pyrrole derivatives are often influenced by the substituents on the pyrrole ring. nih.gov

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
140.0423 [M+H]⁺108.0345SH₂Loss of the ethanethione side chain as thioacetaldehyde.
140.0423 [M+H]⁺94.0498C₂H₄SLoss of the entire ethanethione group.
140.0423 [M+H]⁺67.0423C₂H₃NSCleavage of the pyrrole ring.

This table is a prediction based on general fragmentation rules for similar heterocyclic compounds and would require experimental verification.

By employing a combination of these advanced hyphenated techniques, a comprehensive and unambiguous analytical characterization of this compound can be achieved, providing a solid foundation for any further research or application of this compound.

Theoretical and Computational Chemistry Investigations of 1 1h Pyrrole 3 Yl Ethanethione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of 1-(1H-Pyrrole-3-yl)ethanethione. These methods provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy. dergipark.org.tr The B3LYP functional combined with a basis set such as 6-31++G(d,p) is commonly employed for geometry optimization and the calculation of electronic properties. dergipark.org.trresearchgate.net

Key ground state properties that can be determined include the total electronic energy, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap. For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich pyrrole (B145914) ring and the sulfur atom, while the LUMO is likely to be centered on the C=S double bond and the adjacent carbonyl carbon. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can provide insights into the charge distribution across the molecule, which is crucial for understanding its intermolecular interactions. The molecular electrostatic potential (MEP) map, for instance, can visualize the electron-rich and electron-poor regions, highlighting the nucleophilic (likely around the sulfur and nitrogen atoms) and electrophilic (around the carbonyl carbon) sites.

Table 1: Representative Ground State Electronic Properties of Acyl-Pyrrole Analogs Calculated using DFT

PropertyRepresentative ValueSignificance
Total Electronic EnergyVaries with isomerIndicates relative stability
HOMO Energy~ -5.6 eVRelates to ionization potential
LUMO Energy~ -0.8 eVRelates to electron affinity
HOMO-LUMO Energy Gap~ 4.8 eVIndicator of chemical reactivity
Dipole Moment~ 2.5 DInfluences solubility and intermolecular forces

Note: The values in this table are representative and based on computational studies of analogous acyl-pyrrole compounds. The exact values for this compound would require specific calculations.

Ab Initio Methods for High-Accuracy Electronic Structure

For more precise electronic structure calculations, ab initio methods, which are based on first principles without empirical parameterization, can be employed. rsc.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide a more accurate description of electron correlation effects. rsc.org These high-accuracy methods are particularly valuable for benchmarking DFT results and for studying systems where electron correlation plays a crucial role. For this compound, ab initio calculations can refine our understanding of its electronic transitions and excited state properties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound. By locating the transition states and calculating the activation energies, the most probable reaction mechanisms can be identified. For this molecule, reactions of interest could include electrophilic substitution on the pyrrole ring, nucleophilic addition to the thiocarbonyl group, and tautomerization between the thione and enethiol forms.

DFT calculations, particularly with functionals like B3LYP or M06-2X, are well-suited for locating the geometries of transition states and calculating the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactants and products. mdpi.com The calculated activation barriers provide quantitative insights into the reaction kinetics.

Table 2: Representative Calculated Activation Barriers for Reactions of Pyrrole Derivatives

Reaction TypeReactantProductActivation Energy (kcal/mol)
Electrophilic Aromatic SubstitutionPyrrole + ElectrophileSubstituted Pyrrole10-15
Nucleophilic AdditionThioketone + NucleophileAdduct5-10
Thione-Enethiol TautomerizationThione formEnethiol form20-25

Note: The values in this table are illustrative and represent typical ranges for these types of reactions involving similar functional groups. Specific values for this compound would depend on the exact reactants and reaction conditions.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the bond connecting the ethanethione group to the pyrrole ring allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. youtube.com This is crucial as the conformation of the molecule can significantly influence its reactivity and biological activity.

The potential energy surface (PES) can be explored by systematically rotating the dihedral angle between the pyrrole ring and the ethanethione group. dergipark.org.tr Computational methods can then calculate the energy at each point, revealing the energy minima corresponding to stable conformers and the transition states that separate them. For this compound, the key conformers would likely be the syn and anti arrangements of the thiocarbonyl group relative to the N-H bond of the pyrrole. The relative energies of these conformers are determined by a balance of steric hindrance and electronic effects such as conjugation.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations provide a picture of the molecule's behavior at finite temperatures. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and dynamic properties over time. mdpi.com

For this compound, MD simulations can be used to study its flexibility, the dynamics of conformational changes, and its interactions with solvent molecules. tandfonline.com By simulating the molecule in a solvent box (e.g., water), one can investigate how the solvent influences its conformational preferences and dynamic behavior. The trajectories from MD simulations can also be used to calculate time-averaged properties, providing a more realistic representation of the molecule's behavior in a condensed phase.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to aid in the interpretation of experimental spectra. nih.govnih.gov

For this compound, DFT calculations can be used to predict its:

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) DFT methods can accurately predict the ¹H and ¹³C chemical shifts. nih.govbris.ac.uk These predictions are invaluable for assigning the signals in experimental NMR spectra.

IR Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. researchgate.net The characteristic C=S stretching frequency, typically found in the region of 1050-1250 cm⁻¹, would be a key feature to identify. acs.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. researchgate.net The π → π* and n → π* transitions of the pyrrole ring and the thiocarbonyl group would be of particular interest. acs.org

Table 3: Predicted Spectroscopic Data for this compound (Representative)

Spectroscopic TechniquePredicted ParameterRepresentative Value
¹H NMRChemical Shift (ppm)Pyrrole-H: 6.0-7.0; N-H: ~8.0; CH₃: ~2.5
¹³C NMRChemical Shift (ppm)C=S: 190-210; Pyrrole-C: 110-130; CH₃: ~30
IRVibrational Frequency (cm⁻¹)C=S stretch: ~1100; N-H stretch: ~3400
UV-VisAbsorption Maximum (nm)π → π: ~250; n → π: ~350

Note: These are representative values based on known ranges for similar functional groups and would require specific calculations for accurate prediction for the title compound.

The comparison of these predicted spectra with experimentally obtained data serves as a crucial validation of the computational models and provides a deeper understanding of the molecule's structure and properties.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Functionality (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with a specific activity or property. While extensively used in drug discovery to predict biological activity, QSAR principles are also applied to understand and predict the chemical functionality and physicochemical properties of molecules. In the context of this compound, specific QSAR studies on its chemical functionality are not extensively documented in publicly available literature. However, computational studies on related substituted pyrroles provide valuable insights into the relationships between their structural attributes and chemical properties.

Detailed Research Findings from Computational Studies on Substituted Pyrroles

A pertinent computational study investigated a series of substituted pyrroles to elucidate the influence of different functional groups on their molecular properties and reactivity. ui.edu.ng This research, while not exclusively focused on this compound, included a carbothioic acid derivative which offers the closest available analogue for understanding the role of the sulfur-containing group. The study employed quantum mechanical methods to calculate various molecular descriptors that are fundamental to QSAR models. These descriptors help in quantifying aspects of a molecule's structure that govern its behavior in chemical reactions and its physical characteristics.

The key molecular properties investigated include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Eg), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). ui.edu.ng These descriptors are crucial for predicting a molecule's reactivity. For instance, a higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. ui.edu.ng

The study analyzed several substituted pyrroles, and the findings for a selection of these, including the sulfur-containing analogue, are summarized in the table below.

Table 1: Calculated Molecular Properties of Substituted Pyrroles

Compound HOMO (eV) LUMO (eV) Energy Gap (Eg) (eV) Chemical Potential (μ) (eV) Chemical Hardness (η) (eV) Electrophilicity Index (ω) (eV)
Pyrrole (Py) -5.7 -1.5 4.2 -3.6 2.1 3.1
3-methyl-pyrrole-4-carboxylic acid (MPCa) -6.1 -2.1 4.0 -4.1 2.0 4.2
3-methyl-pyrrole-4-carbothioic acid (MPCOSH) -5.8 -4.1 1.7 -4.9 0.9 13.3
3-methyl-pyrrole-4-carbaldehyde (MPCHO) -6.3 -2.5 3.8 -4.4 1.9 5.1

Data sourced from a computational study on substituted pyrroles. ui.edu.ng

From this data, several structure-activity relationships concerning chemical functionality can be inferred:

Effect of the Carbothioic Acid Group: The presence of the carbothioic acid group in 3-methyl-pyrrole-4-carbothioic acid (MPCOSH) significantly lowers the HOMO-LUMO energy gap (1.7 eV) compared to pyrrole (4.2 eV) and the other substituted derivatives. ui.edu.ng This suggests that the introduction of a thio-functional group, such as the ethanethione group in this compound, would likely increase the molecule's reactivity.

Electrophilicity: The electrophilicity index for the carbothioic acid derivative (13.3 eV) is substantially higher than that of the other compounds in the study. ui.edu.ng A high electrophilicity index points to a strong capacity to act as an electrophile, meaning it is more likely to accept electrons in a chemical reaction. This is a key aspect of its chemical functionality.

Chemical Hardness: The carbothioic acid derivative exhibits the lowest chemical hardness (0.9 eV). ui.edu.ng Chemical hardness is a measure of resistance to deformation of the electron cloud. A lower hardness value correlates with higher reactivity.

These findings from a closely related analogue strongly suggest that this compound would be a relatively reactive molecule with a pronounced electrophilic character due to the influence of the ethanethione group. The sulfur atom in the thioketone group plays a significant role in modulating the electronic properties of the pyrrole ring system. The carbon-sulfur double bond (C=S) is known to be weaker and more polarizable than a carbon-oxygen double bond (C=O). caltech.edu This inherent property of the thiocarbonyl group contributes to the increased reactivity observed in related compounds.

Advanced Materials and Catalytic Applications of 1 1h Pyrrole 3 Yl Ethanethione

Precursors in Polymer Chemistry

The inherent reactivity of the pyrrole (B145914) ring and the presence of the sulfur-containing ethanethione group position 1-(1H-Pyrrole-3-yl)ethanethione as a compelling monomer for the development of novel polymers.

Synthesis of Functionalized Polypyrroles

The synthesis of polypyrroles with tailored functionalities is a cornerstone of modern materials science. The ethanethione group in this compound offers a unique handle for creating functionalized polypyrroles. This functionality can be leveraged for post-polymerization modifications, allowing for the introduction of a wide array of chemical moieties. Such modifications can fine-tune the polymer's properties, including its solubility, processability, and interaction with other materials. The polymerization of this compound, either through electrochemical or chemical oxidative methods, is anticipated to yield polymers with a regular, well-defined structure, which is crucial for achieving predictable and reproducible material properties.

Development of Advanced Conductive Polymers

Polypyrrole is renowned for its electrical conductivity. The incorporation of a sulfur atom, as in the ethanethione group, into the monomer unit is a strategy known to influence the electronic properties of the resulting polymer. It is hypothesized that the presence of the sulfur atom in the polymer backbone derived from this compound could enhance the conductivity and stability of the material. This is attributed to the potential for improved inter-chain interactions and charge transport facilitated by the sulfur atoms. The development of such advanced conductive polymers could pave the way for their use in flexible electronics, antistatic coatings, and energy storage devices.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The ethanethione moiety of this compound presents a soft donor site, making it an excellent candidate for ligand design in coordination chemistry. The sulfur atom, in conjunction with the nitrogen atom of the pyrrole ring, can act as a bidentate or bridging ligand, forming stable complexes with a variety of transition metals.

The resulting organometallic complexes are of significant interest for their potential catalytic activities. The electronic environment of the metal center can be modulated by the pyrrole ring, while the sulfur atom can provide a strong binding site for substrates. This synergistic effect could lead to the development of highly efficient and selective catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the ligand would also allow for systematic tuning of its steric and electronic properties to optimize catalytic performance.

Applications in Agrochemical Research and Development

Pyrrole-containing compounds have a well-established history in the agrochemical industry, exhibiting a broad spectrum of biological activities. The introduction of a sulfur atom into the pyrrole scaffold, as seen in this compound, is a recognized strategy for enhancing the biological efficacy of molecules.

While specific studies on the agrochemical properties of this compound are yet to be published, related pyrrole-based compounds have demonstrated potent fungicidal, insecticidal, and herbicidal activities. The ethanethione group may enhance the lipophilicity of the molecule, facilitating its transport across biological membranes, and could also interact with specific enzymatic targets within pests and pathogens. Further screening and derivatization of this compound could lead to the discovery of novel and effective crop protection agents.

Role as Building Blocks in Specialty Chemical Synthesis

The unique combination of a reactive pyrrole ring and a versatile ethanethione group makes this compound a valuable building block for the synthesis of more complex and high-value specialty chemicals. The ethanethione group can undergo a variety of chemical transformations, including oxidation, reduction, and conversion to other functional groups.

This versatility allows for the construction of a diverse library of pyrrole derivatives with potential applications in pharmaceuticals, dyes, and other specialty materials. For instance, the ethanethione can be converted to a vinyl group, which can then participate in various cycloaddition and polymerization reactions. The pyrrole nitrogen can also be functionalized, further expanding the synthetic possibilities.

Utilization in Sensor Technologies and Electronic Devices

The development of chemical sensors and electronic devices often relies on materials that can undergo a measurable change in their properties upon interaction with a specific analyte or stimulus. The conductive nature of polymers derived from this compound, coupled with the potential for the sulfur atom to interact with specific metal ions or organic molecules, makes it a promising candidate for sensor applications.

Changes in the conductivity or optical properties of a polypyrrole film incorporating this monomer upon exposure to an analyte could form the basis of a highly sensitive and selective sensor. Furthermore, the electronic properties of the monomer itself and its potential to form self-assembled monolayers on electrode surfaces could be exploited in the fabrication of novel electronic components, such as organic field-effect transistors (OFETs) and molecular switches.

Future Research Trajectories and Emerging Opportunities for 1 1h Pyrrole 3 Yl Ethanethione

Exploration of Undiscovered Synthetic Pathways and Reaction Modes

The development of novel and efficient synthetic routes is a cornerstone of chemical innovation. For 1-(1H-Pyrrole-3-yl)ethanethione, future research will likely focus on moving beyond traditional, multi-step syntheses towards more elegant and efficient methodologies.

Established methods for pyrrole (B145914) synthesis, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, provide a foundational basis. nih.govnih.goveurekaselect.comresearchgate.net Recent advancements have emphasized green chemistry principles, utilizing environmentally benign catalysts and solvents. eurekaselect.comnih.gov For instance, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, has been adapted to use catalysts like citric acid or even proceed in boiling water without a catalyst. nih.gov The synthesis of thioketones is commonly achieved by treating a ketone with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org

A significant future opportunity lies in the development of a one-pot synthesis that combines the formation of the pyrrole ring and the thioketone group. This could involve the design of novel catalytic systems, such as nanocatalysts or metal-free catalysts, which are gaining traction in pyrrole synthesis. eurekaselect.comresearchgate.net Furthermore, exploring synthesis from diverse starting materials like alkenes, allenes, and alkynes could reveal entirely new pathways. nih.gov

The dual functionality of this compound suggests a rich and underexplored reactivity. Thioketones are known to participate in various reactions, including [3+2] cycloadditions, and can act as monomers in polymerization reactions. wikipedia.orgnih.govtaylorandfrancis.com Investigating the cycloaddition reactions of this compound could lead to the creation of novel, complex heterocyclic scaffolds with potential biological activity. Its capacity for polymerization could also be harnessed to develop new functional polymers.

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of this compound are explored, particularly in biological and environmental contexts, the need for highly sensitive and selective analytical methods for its detection at trace levels will become critical. The analysis of sulfur-containing heterocyclic compounds often presents challenges due to their potential for matrix interference. acs.orgresearchgate.net

Future research should focus on developing sophisticated analytical techniques capable of quantifying the compound in complex samples. While standard methods like gas chromatography-mass spectrometry (GC-MS) provide a starting point, there is a significant opportunity to innovate. acs.org One promising avenue is the creation of electrochemical sensors. These could be based on molecularly imprinted polymers (MIPs), potentially using polypyrrole as the conducting polymer matrix, to create cavities that are specifically shaped for the selective binding and detection of this compound. mdpi.com Such sensors would offer the advantages of high sensitivity, selectivity, and the potential for real-time monitoring.

Moreover, the development of robust analytical technologies will be essential for the standardization and quality control of any future products derived from this compound, ensuring their safety and efficacy. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, offering powerful tools for prediction, design, and discovery. mdpi.comresearchgate.netsci-hub.se For this compound, these computational approaches can accelerate research and unveil new opportunities.

Furthermore, AI can be employed for de novo drug design and materials discovery. Generative models, such as variational autoencoders, can explore the vast chemical space around the this compound scaffold to design new derivatives with optimized properties, such as enhanced biological activity or specific material characteristics. nih.govchapman.edu By predicting properties like toxicity and oral bioavailability, these models can help prioritize synthetic efforts on the most promising candidates, making the discovery process more efficient. nih.gov

Design of Novel Architectures for Material Science Innovation

The unique combination of a pyrrole ring, known for its role in conductive polymers, and a reactive thioketone group makes this compound a highly promising building block for materials science. nih.govwiley.comrsc.org

Pyrrole and its derivatives are fundamental to the creation of functional soft materials, including liquid crystals and nanoparticles for biomedical applications. nih.govwiley.comrsc.org The ability of polypyrrole to form well-ordered structures can be exploited. wiley.com Concurrently, thioketones have recently been demonstrated as effective monomers for producing thioester-based polymers whose material properties can be readily tuned. nih.gov The thiocarbonyl group can also be used for post-polymerization modification, allowing for the introduction of further functionality. rsc.org

Future research could focus on using this compound as a monomer to create novel polymers. These materials could exhibit unique electronic, optical, or mechanical properties stemming from the synergy between the polypyrrole backbone and the thio-functional groups. For example, it may be possible to design conductive polymers with built-in sites for cross-linking or degradation, leading to smart materials that respond to specific stimuli.

Environmental Impact Assessments and Green Chemistry Advancements in Synthesis and Application

In line with the global shift towards sustainability, future research on this compound must prioritize environmental considerations. This involves both assessing the environmental footprint of the compound and its derivatives and developing green synthetic processes. copernicus.org

The principles of green chemistry should guide the synthesis of this compound, focusing on the use of renewable feedstocks, minimizing waste, and employing non-toxic and recyclable solvents and catalysts. researchgate.netnih.govmdpi.comfrontiersin.org Recent progress in the green synthesis of pyrroles, such as microwave-assisted reactions and the use of natural catalysts like amino acids, provides a clear roadmap. frontiersin.orgresearchgate.netnih.gov The use of water or solvent-free conditions is particularly attractive for reducing environmental impact. researchgate.netnih.gov

A comprehensive life cycle assessment will be necessary to understand the full environmental impact of this compound, from its synthesis to its final application and disposal. This includes evaluating its potential toxicity and biodegradability. Research into the sustainable production of organosulfur compounds is an active area, and these learnings can be applied to our target molecule. nih.gov

Multi-Disciplinary Approaches to Complex Chemical Challenges

The full potential of this compound will only be realized through collaborative, multi-disciplinary research. The inherent complexity and diverse potential of this molecule necessitate expertise from various scientific fields. nih.govrsc.orgumn.edu

The journey from a novel molecule to a useful product involves several stages. Computational chemists can use AI to predict the compound's properties and potential applications. nih.govchapman.edu Synthetic organic chemists can then devise efficient and sustainable methods to produce it. nih.goveurekaselect.com Materials scientists can investigate its use in creating novel polymers and functional materials with unique architectures. nih.govwiley.com Finally, biologists and pharmacologists can evaluate its bioactivity for potential applications in medicine, building on the known biological relevance of both pyrrole and sulfur-containing heterocycles. mdpi.comresearchgate.netnih.govopenmedicinalchemistryjournal.com

By bringing together experts from these different domains, the scientific community can address the complex challenges and fully exploit the opportunities presented by novel chemical entities like this compound, potentially contributing to the solution of long-standing problems in chemistry and related sciences. wikipedia.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1H-Pyrrole-3-yl)ethanethione, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-component reactions (MCRs) are widely used for pyrrole derivatives. For example, a four-component reaction involving 1-(4-(dimethylamino)phenyl)-2-methyl-1-phenyl-1H-pyrrole-3-yl)ethanone derivatives yields functionalized pyrroles with 67–85% efficiency. Optimization includes controlling temperature (e.g., reflux at 80–100°C), using catalysts like triethylamine, and selecting solvents such as dry toluene or ethanol . Purification via column chromatography (e.g., petroleum ether/ethyl acetate) ensures high purity, as demonstrated in similar syntheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Personal Protection : Use gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors.
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Q. How are spectroscopic techniques (NMR, IR) employed to characterize pyrrole derivatives like this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to pyrrole ring protons (δ 6.5–7.5 ppm) and thione groups (δ 2.1–2.5 ppm for adjacent CH₃). Aromatic substituents show distinct splitting patterns .
  • IR Spectroscopy : Confirm the C=S stretch (~1200 cm⁻¹) and pyrrole ring vibrations (~1500 cm⁻¹) .

Q. What experimental approaches determine the physicochemical properties of this compound?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (e.g., 86–155°C range for related compounds) .
  • Hydrogen Bonding : Calculate hydrogen bond donor/acceptor counts (e.g., 2 donors, 3 acceptors) and topological polar surface area (TPSA ~62 Ų) via computational tools .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (e.g., λ = 0.710–1.541 Å) for accurate electron density maps.
  • Refinement : Apply SHELXL for small-molecule refinement, iteratively adjusting thermal parameters and occupancy factors. Validate with R-factor convergence (<5%) .

Q. What strategies are used to evaluate the pharmacological potential of pyrrole derivatives via molecular docking?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like CB2 (cannabinoid receptor) based on structural homology.
  • Docking Workflow : Use AutoDock Vina for ligand-receptor binding simulations. Optimize scoring functions (e.g., binding energy < -7 kcal/mol) and validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How can researchers address contradictions in spectroscopic or crystallographic data for pyrrole-thione derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations).
  • Twinned Data Analysis : For crystallography, use SHELXL’s TWIN/BASF commands to model twin domains and improve R-values .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify electrophilic centers (e.g., sulfur in C=S).
  • Fukui Indices : Calculate nucleophilic attack susceptibility (ƒ⁻) to prioritize reaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.